

CAS 42103-98-0 synthesis and characterization

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Compound of Interest

Compound Name:	<i>Isopropylidenesuccinic Acid</i> <i>Diethyl Ester</i>
Cat. No.:	B1584202

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An in-depth technical guide on the synthesis and characterization of chemical compounds is a critical resource for researchers and drug development professionals. This document serves as a comprehensive guide, structured to provide both theoretical understanding and practical, actionable protocols.

It is important to note that a search for the compound with CAS number 42103-98-0 did not yield a publicly recognized chemical entity. Therefore, to demonstrate the depth and format of the requested technical guide, this document will focus on a well-established and medicinally relevant compound: Oseltamivir Phosphate (CAS 204255-11-8), the active pharmaceutical ingredient in Tamiflu®.

Executive Summary

Oseltamivir is an antiviral medication used to treat and prevent influenza A and B viruses. Its mechanism of action involves the inhibition of neuraminidase, an enzyme crucial for the release of new viral particles from infected cells. The synthesis of Oseltamivir is a significant topic in organic chemistry, with numerous routes developed, particularly in response to potential pandemics. This guide will delve into a common and efficient synthesis pathway and detail the analytical methods required for its characterization, ensuring purity, identity, and quality.

Retrosynthetic Analysis and Synthesis Strategy

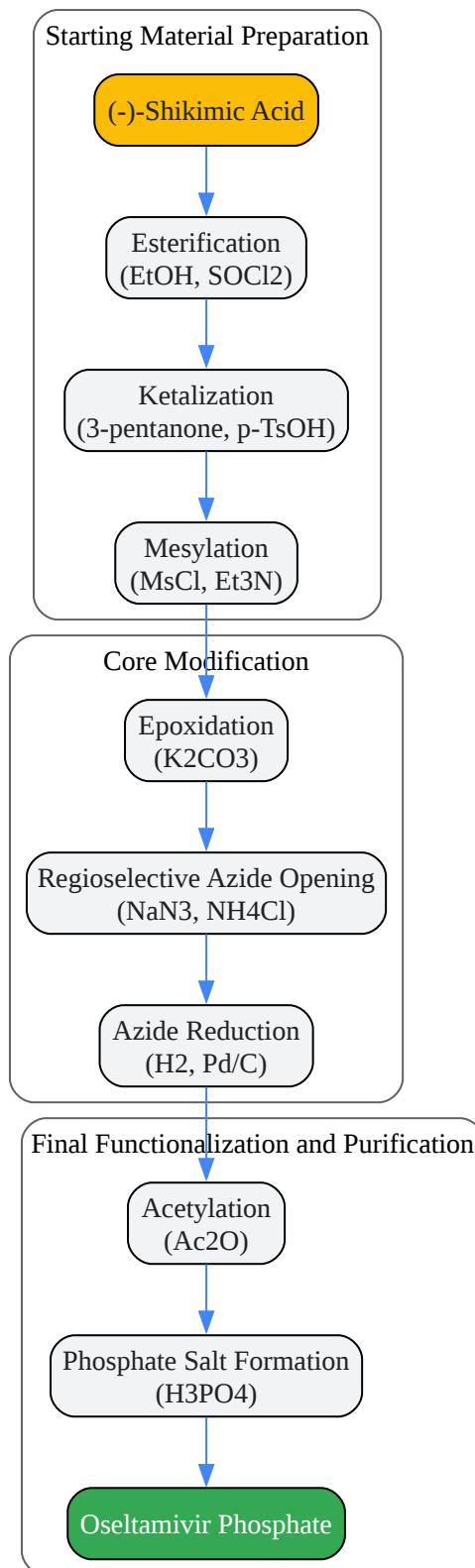
A successful synthesis of a complex molecule like Oseltamivir begins with a thorough retrosynthetic analysis. The goal is to identify a convergent and efficient pathway from readily

available starting materials. One of the most common starting materials for Oseltamivir synthesis is shikimic acid, a naturally occurring compound. However, due to the limited availability and high cost of shikimic acid, alternative routes have been explored. This guide will focus on a widely recognized synthesis starting from (-)-shikimic acid.

The key strategic steps in this synthesis involve:

- Protection of functional groups: The hydroxyl groups of shikimic acid need to be protected to prevent unwanted side reactions.
- Introduction of the amino group: An amino group is introduced with the correct stereochemistry.
- Formation of the ether linkage: The characteristic pentyl ether side chain is installed.
- Deprotection and final salt formation: Removal of protecting groups and formation of the phosphate salt to yield the final active pharmaceutical ingredient.

Synthesis Workflow Diagram

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Caption: Synthesis workflow for Oseltamivir Phosphate from (-)-Shikimic Acid.

Detailed Synthesis Protocol

This protocol is a generalized representation of a common synthetic route.^{[1][2]} Researchers should consult the primary literature for specific reaction conditions and safety precautions.

Step 1: Esterification of Shikimic Acid

- To a solution of (-)-shikimic acid in ethanol, add thionyl chloride dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Remove the solvent under reduced pressure to obtain the ethyl ester.

Step 2: Ketalization

- Dissolve the ethyl ester in 3-pentanone and add a catalytic amount of p-toluenesulfonic acid.
- Heat the mixture to reflux with a Dean-Stark trap to remove water.
- After completion, neutralize the acid, and extract the product.

Step 3: Mesylation

- Dissolve the ketal-protected diol in dichloromethane and cool to 0 °C.
- Add triethylamine followed by methanesulfonyl chloride.
- Stir for 2-4 hours, then quench the reaction and purify the resulting mesylate.

Step 4: Epoxidation

- Treat the mesylate with potassium carbonate in methanol.
- Stir at room temperature until the formation of the epoxide is complete (monitored by TLC).
- Isolate the epoxide by extraction and solvent evaporation.

Step 5: Regioselective Azide Opening

- Dissolve the epoxide in a mixture of acetone and water.
- Add sodium azide and ammonium chloride.
- Heat the reaction mixture to reflux for several hours.
- After completion, extract the azido alcohol.

Step 6: Azide Reduction

- Dissolve the azido alcohol in ethanol.
- Add a catalytic amount of Palladium on carbon (Pd/C).
- Hydrogenate the mixture under a hydrogen atmosphere.
- Filter the catalyst and concentrate the solution to obtain the amino alcohol.

Step 7: Acetylation

- Dissolve the amino alcohol in a suitable solvent (e.g., dichloromethane).
- Add acetic anhydride and a base (e.g., triethylamine).
- Stir until the reaction is complete.
- Purify the resulting acetamide.

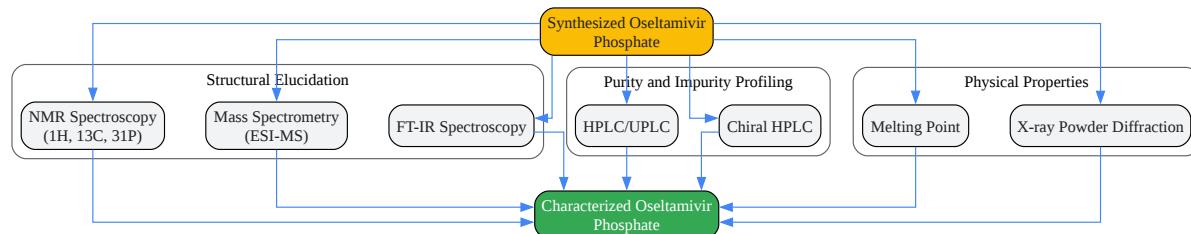
Step 8: Phosphate Salt Formation

- Dissolve the free base of Oseltamivir in a suitable solvent like ethyl acetate.^[3]
- Add a stoichiometric amount of phosphoric acid.
- Stir to allow for the precipitation of Oseltamivir Phosphate.^[3]
- Collect the solid by filtration and dry under vacuum.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized Oseltamivir Phosphate. A combination of spectroscopic and chromatographic techniques is employed.

Characterization Workflow Diagram



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Caption: Workflow for the comprehensive characterization of Oseltamivir Phosphate.

Spectroscopic Data

Technique	Expected Observations
¹ H NMR	Characteristic peaks for the ethyl ester, pentyl ether, acetyl group, and cyclohexene ring protons. ^[4] The coupling constants will be indicative of the stereochemistry.
¹³ C NMR	Resonances corresponding to all 16 carbon atoms of the Oseltamivir molecule, including the carbonyls of the ester and amide. ^[5]
³¹ P NMR	A single peak corresponding to the phosphate counter-ion. ^[6]
Mass Spec (ESI-MS)	A molecular ion peak corresponding to the free base of Oseltamivir $[M+H]^+$. ^[7]
FT-IR	Characteristic absorption bands for N-H, C=O (ester and amide), and C-O-C functional groups. ^[5]

Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is used to determine the purity of the final compound and to quantify any process-related impurities.
^{[4][8]} A typical mobile phase might consist of a buffered aqueous solution and an organic modifier like acetonitrile.
- Chiral HPLC: Due to the presence of multiple stereocenters, it is crucial to confirm the enantiomeric purity. A chiral HPLC method is necessary to separate and quantify any unwanted stereoisomers.^[6]

Physical Characterization

- Melting Point: The melting point of the synthesized compound should be sharp and consistent with the literature values for the specific polymorphic form.
- X-ray Powder Diffraction (XRPD): This technique is used to identify the crystalline form of the Oseltamivir Phosphate, as different polymorphs can have different physical properties.^[9]

Mechanism of Action: A Brief Overview

Oseltamivir is a prodrug that is hydrolyzed in the body to its active form, oseltamivir carboxylate.[10][11] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[12][13][14] Neuraminidase is essential for the release of newly formed virus particles from infected cells. By inhibiting this enzyme, oseltamivir carboxylate prevents the spread of the virus to other cells.[10]

Conclusion

The synthesis and characterization of Oseltamivir Phosphate is a multi-step process that requires careful control of reaction conditions and rigorous analytical testing. The route starting from (-)-shikimic acid is well-established, though other routes have been developed to address the supply of the starting material.[15] The comprehensive characterization of the final product is paramount to ensure its quality, purity, and efficacy as an antiviral agent. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of this important medication.

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References

- 1. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Promising New Salt of Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Behaviours of antiviral Oseltamivir in different media: DFT and SQMFF calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN101910118B - Polymorphic forms of oseltamivir phosphate - Google Patents [patents.google.com]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. Oseltamivir - Wikipedia [en.wikipedia.org]
- 13. Uses and mechanism of Oseltamivir_Chemicalbook [chemicalbook.com]
- 14. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
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